Potassium m-(diethylamino)benzenesulphonate

Description

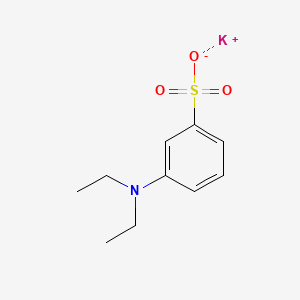

Potassium m-(diethylamino)benzenesulphonate (CAS: 71411-68-2) is an organosulphonate compound featuring a benzene ring substituted with a diethylamino group at the meta position and a sulphonate group. The potassium cation balances the negative charge of the sulphonate moiety, enhancing its solubility in polar solvents. This compound is primarily utilized in industrial applications, including dye synthesis and polymer modification, due to its stability and ionic properties . Its sodium counterpart, sodium m-(diethylamino)benzenesulphonate (CAS: listed in ), shares structural similarities but differs in cation choice, which influences solubility and reactivity .

Properties

CAS No. |

71411-68-2 |

|---|---|

Molecular Formula |

C10H14KNO3S |

Molecular Weight |

267.39 g/mol |

IUPAC Name |

potassium;3-(diethylamino)benzenesulfonate |

InChI |

InChI=1S/C10H15NO3S.K/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

FKCSRBUZGUJDDO-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Biological Activity

Potassium m-(diethylamino)benzenesulphonate is a sulfonate compound that has garnered attention for its biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a benzene ring with a diethylamino substituent. The chemical formula can be represented as C₁₀H₁₃N₂O₃S·K. Its structural features contribute to its interactions with biological systems, particularly in modulating cellular functions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The mechanism of action primarily involves disruption of the microtubule network, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity on Cancer Cell Lines

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 0.05 | MCF7 Breast Carcinoma |

| This compound | 0.07 | HT-29 Colon Carcinoma |

| This compound | 0.06 | M21 Skin Melanoma |

IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule polymerization, leading to:

- Cell Cycle Arrest : The compound causes G₂/M phase arrest in treated cells.

- Apoptosis Induction : Following cell cycle disruption, apoptotic pathways are activated, resulting in programmed cell death.

Table 2: Effects on Cell Cycle Progression

| Treatment Concentration (IC₅₀ x 5) | G₀/G₁ (%) | S (%) | G₂/M (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| This compound | 20 | 25 | 55 |

Case Studies and Experimental Evidence

- Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that this compound effectively inhibits angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The compound exhibited minimal toxicity towards developing embryos, suggesting a favorable safety profile.

- Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR analyses have been conducted to establish correlations between the chemical structure of this compound derivatives and their biological activities. These studies provide insights into optimizing the compound for enhanced efficacy against resistant cancer cell lines.

Safety and Toxicology

The safety profile of this compound has been assessed in various preclinical models. Toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cellular functions, highlighting its potential as a targeted therapeutic agent.

Comparison with Similar Compounds

Sodium m-(diethylamino)benzenesulphonate

The sodium variant replaces potassium with sodium, reducing molecular weight (251.0569 g/mol for sodium vs. 267.27 g/mol for potassium). This substitution alters solubility; sodium salts generally exhibit higher aqueous solubility due to smaller cation size. Both compounds are used in dye intermediates, but potassium salts may prefer applications requiring slower dissolution rates .

Potassium 3,5-di(carbomethoxy)benzenesulphonate

The bulky substituents reduce solubility compared to Potassium m-(diethylamino)benzenesulphonate but enhance compatibility with hydrophobic polymers, making it a preferred modifier for cationic-dyeable polyester fibers .

Bornyl Benzenesulphonates

Bornyl esters (e.g., 1-bornyl benzenesulphonate) demonstrate how substituents affect physical properties. These esters exhibit distinct melting points (52–90°C) and optical activity ([α] from −16° to −26°), contrasting sharply with this compound, which lacks chiral centers and has higher thermal stability due to ionic bonding .

Functional Analogues

Acid Orange 7 (Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate)

Azo dyes like Acid Orange 7 (CAS: 633-96-5) share the benzenesulphonate backbone but incorporate an azo group (–N=N–) and naphthol substituent. This structure confers intense color but lower biodegradability compared to this compound, which lacks conjugated chromophores .

Sodium Benzenesulphonate

It exhibits weaker surfactant properties and lower antimicrobial activity, as the diethylamino group in this compound enhances interaction with microbial membranes .

Physicochemical Properties

| Compound | Solubility (Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| This compound | High (ionic solubility) | Not reported | Dye intermediates, polymers |

| Sodium m-(diethylamino)benzenesulphonate | Higher than K+ analogue | Not reported | Similar to K+ analogue |

| Acid Orange 7 | Moderate | >300 (decomposes) | Textile dyeing |

| Bornyl benzenesulphonates | Low (organic solvents) | 52–90 | Chirality studies, pharmaceuticals |

Environmental and Regulatory Aspects

This compound is produced industrially (99% purity) under REACH and ISO certifications, indicating compliance with safety standards. In contrast, compounds like picric acid derivatives () face stricter regulations due to explosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.